molecular formula C24H32N2O2 B12450536 N'-(4-heptylbenzoyl)-4-propylbenzohydrazide

N'-(4-heptylbenzoyl)-4-propylbenzohydrazide

Cat. No.: B12450536
M. Wt: 380.5 g/mol
InChI Key: KZLJTUDFSSYJGC-UHFFFAOYSA-N
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Description

N’-(4-heptylbenzoyl)-4-propylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with a heptyl chain and a propylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-heptylbenzoyl)-4-propylbenzohydrazide typically involves the reaction of 4-heptylbenzoyl chloride with 4-propylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N’-(4-heptylbenzoyl)-4-propylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(4-heptylbenzoyl)-4-propylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzoyl and hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(4-heptylbenzoyl)-4-propylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-heptylbenzoyl)-4-propylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-heptylbenzoyl chloride: A precursor in the synthesis of N’-(4-heptylbenzoyl)-4-propylbenzohydrazide.

    4-propylbenzohydrazide: Another precursor used in the synthesis.

    4-methoxybenzoyl chloride: A similar compound with a methoxy group instead of a heptyl chain.

Uniqueness

N’-(4-heptylbenzoyl)-4-propylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N'-(4-heptylbenzoyl)-4-propylbenzohydrazide

InChI

InChI=1S/C24H32N2O2/c1-3-5-6-7-8-10-20-13-17-22(18-14-20)24(28)26-25-23(27)21-15-11-19(9-4-2)12-16-21/h11-18H,3-10H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

KZLJTUDFSSYJGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CCC

Origin of Product

United States

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